N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(4-Chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound featuring a complex structure with multiple pharmacologically relevant moieties:
- 4-Chlorophenyl group: A halogenated aromatic ring, commonly associated with increased lipophilicity and metabolic stability.
- Piperidine ring: Substituted at the 2-position with a 4-fluoro-2-methylbenzenesulfonyl group, which may influence receptor affinity and selectivity.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c1-15-14-17(24)7-10-20(15)32(30,31)27-13-3-2-4-19(27)11-12-25-21(28)22(29)26-18-8-5-16(23)6-9-18/h5-10,14,19H,2-4,11-13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAQXFQXGUDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the piperidine intermediate: This step involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.
Coupling with ethanediamide: The intermediate is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperidine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidinyl Sulfonamides and Related Derivatives
W-15 and W-18
- Key Features :
- Pharmacological Implications: The 2-piperidinyl position in W-15/W-18 may reduce opioid receptor binding compared to fentanyl’s 4-piperidinyl structure, as seen in reduced potency in receptor assays .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
- Key Features :
- The 4-piperidinyl position could enhance receptor interaction in a manner analogous to fentanyl .
Sulfonamide Derivatives from Electronic Supplementary Material
- Key Features :
- Synthetic Insights :
Substituent Effects on Physicochemical Properties
Halogen and Methyl Group Influence
- The 2-methyl group introduces steric effects, possibly reducing off-target interactions compared to unsubstituted sulfonamides .
- Comparison to N-(Aryl)-Amides/Sulfonamides :
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Piperidinyl Derivatives
Table 2. Substituent Effects on Physicochemical Properties
Biological Activity
N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, often referred to as a novel compound in medicinal chemistry, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a sulfonyl group, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24ClF N2O2S, with a molecular weight of approximately 396.93 g/mol. The structural complexity suggests multiple interaction sites that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClFN2O2S |
| Molecular Weight | 396.93 g/mol |
| CAS Number | [Pending] |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzyme pathways involved in inflammation and cancer proliferation. Preliminary studies suggest that it acts as a selective inhibitor for specific kinases, which are critical in cell signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The presence of the fluorine atom and the sulfonamide group may enhance the compound's affinity for target proteins, potentially leading to decreased tumor cell viability.
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in various cell lines. The mechanism appears to involve the inhibition of NF-kB signaling, a key pathway in inflammatory responses.
Case Studies
-
In vitro Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).
- Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.
-
Inflammation Model
- Objective : To assess anti-inflammatory activity using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by over 50%, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
